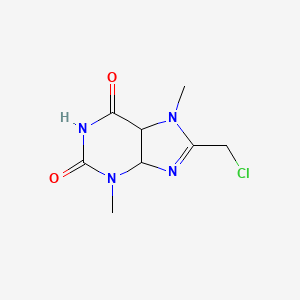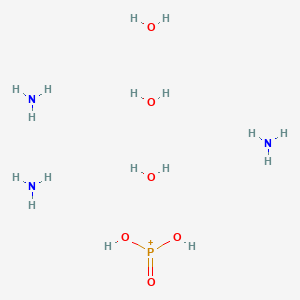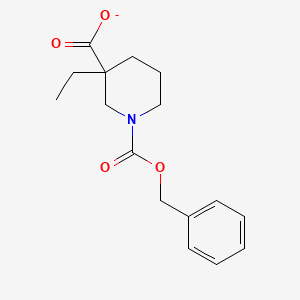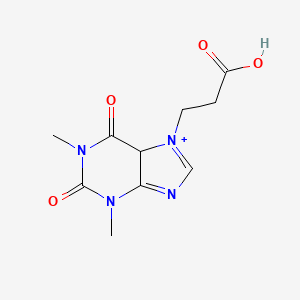
2,1-Benzisoxazole-4-carboxylic acid, 1,3-dihydro-3-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,1-Benzisoxazole-4-carboxylic acid, 1,3-dihydro-3-oxo- is a heterocyclic compound with the molecular formula C8H5NO4 It is characterized by a fused isoxazole ring and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,1-Benzisoxazole-4-carboxylic acid, 1,3-dihydro-3-oxo- typically involves the cyclization of ortho-substituted benzene derivatives. One common method is the condensation of nitroarenes with arylacetonitriles in the presence of strong bases and silylating agents. This reaction proceeds through the formation of a sigma-adduct, which then undergoes cyclization to form the isoxazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions: 2,1-Benzisoxazole-4-carboxylic acid, 1,3-dihydro-3-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the isoxazole ring .
科学的研究の応用
2,1-Benzisoxazole-4-carboxylic acid, 1,3-dihydro-3-oxo- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,1-Benzisoxazole-4-carboxylic acid, 1,3-dihydro-3-oxo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
類似化合物との比較
2,1-Benzisoxazole: A simpler analog without the carboxylic acid group.
3-oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid: A closely related compound with similar structural features.
Uniqueness: 2,1-Benzisoxazole-4-carboxylic acid, 1,3-dihydro-3-oxo- is unique due to the presence of both the isoxazole ring and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C8H5NO4 |
|---|---|
分子量 |
179.13 g/mol |
IUPAC名 |
3-oxo-3aH-2,1-benzoxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H5NO4/c10-7(11)4-2-1-3-5-6(4)8(12)13-9-5/h1-3,6H,(H,10,11) |
InChIキー |
HCWGKIKGDDUFHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NOC(=O)C2C(=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-[(4-Bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343952.png)

![4-(5,6,7,12-Tetrahydrodibenzo[a,d][8]annulen-12-yl)piperazin-1-amine](/img/structure/B12343954.png)



![2-bromo-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12343969.png)






![2-[(2-methyl-6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-4-ylidene)amino]acetic acid](/img/structure/B12344014.png)
